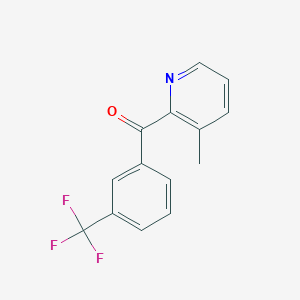

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Description

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 3-trifluoromethylbenzoyl moiety at the 2-position of the pyridine ring. Its synthesis typically involves coupling reactions, as evidenced by a reported yield of 48% via methods analogous to those used for structurally related compounds like 3-Methyl-2-(2-methoxyphenyl)pyridine . Key structural confirmation includes ¹H NMR data (CDCl₃, δ = 2.38–8.54 ppm), with coupling constants (e.g., J = 4.76–8.05 Hz) reflecting substituent-induced electronic effects .

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-4-3-7-18-12(9)13(19)10-5-2-6-11(8-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHZKMBVAHGEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194582 | |

| Record name | (3-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-51-9 | |

| Record name | (3-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 3-trifluoromethylbenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Agrochemicals

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is primarily utilized in the development of pesticides . Its unique structure allows it to act effectively against various pests, making it a valuable ingredient in agricultural formulations. The trifluoromethyl group contributes to its efficacy by enhancing the compound's interaction with biological targets in pests.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies suggest that these compounds can interfere with microbial metabolism and cell wall synthesis, positioning them as candidates for further development in medicinal applications .

Case Study: Antibacterial Activity

A series of studies have shown that similar pyridine derivatives demonstrate broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from pyridine structures exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against certain bacterial strains, indicating potent antibacterial potential .

The compound's interactions with biological systems have been explored extensively. It has been identified as a potential ligand for transition metals, which may enhance its biological activity or stability. Such interactions are significant for applications in catalysis and drug design.

The biological activity of this compound has been evaluated through various assays:

- Antifungal Activity: Compounds similar to this compound have shown efficacy against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides .

- Insecticidal Properties: Preliminary studies suggest that derivatives may also possess insecticidal properties, although further research is needed to quantify their effectiveness compared to commercial insecticides.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Agrochemicals | Effective in pesticide formulations due to enhanced interaction with biological targets. |

| Medicinal Chemistry | Exhibits antibacterial and antifungal properties; potential for drug development. |

| Biological Activity | Acts as a ligand for metal ions; potential applications in catalysis. |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with biological macromolecules .

Comparison with Similar Compounds

Key Compounds:

3-Methyl-2-(2-methoxyphenyl)pyridine (Compound 27) Substituents: Methoxy (electron-donating) at the 2-position of the benzene ring. Synthesis: Similar coupling methods but with distinct substituent compatibility.

3-Methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride

- Substituents : Pyrrolidine (cyclic amine) and methoxy groups.

- Electronic Effects : The pyrrolidine moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Fluoronicotinaldehyde Oxime Derivatives (e.g., (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime)

- Substituents : Fluorine and silyl-protected hydroxyl groups.

- Electronic Effects : Fluorine’s electronegativity polarizes the ring, while silyl groups serve as temporary protecting moieties in multi-step syntheses.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| This compound | ~295.24 | Trifluoromethylbenzoyl (electron-withdrawing) | Low aqueous solubility; soluble in organic solvents |

| 3-Methyl-2-(2-methoxyphenyl)pyridine | ~213.26 | Methoxy (electron-donating) | Moderate solubility in polar aprotic solvents |

| 3-Methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride | ~230.71 | Pyrrolidine, methoxy | High aqueous solubility (salt form) |

| Fluoronicotinaldehyde Oxime Derivatives | ~400–450 (estimated) | Fluorine, silyl groups | Variable; silyl groups reduce polarity |

Research Findings and Implications

- NMR Analysis : The target compound’s downfield shifts (e.g., δ = 7.58–8.54 ppm) reflect the electron-withdrawing trifluoromethylbenzoyl group, contrasting with upfield shifts in methoxy-substituted analogs .

- Thermodynamic Stability : Trifluoromethyl groups increase lipophilicity and thermal stability, advantageous in high-temperature reactions.

- Biological Activity : While direct studies are lacking, structural parallels to benzodiazepines () and fluorinated pharmaceuticals suggest possible CNS or antimicrobial applications.

Biological Activity

Overview

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine (CAS No. 1187170-51-9) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial and anticancer research, making it a subject of significant scientific interest.

The compound is characterized by a trifluoromethyl group, which enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. Its synthesis typically involves the reaction of 3-trifluoromethylbenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessed various derivatives and found that compounds with trifluoromethyl substitutions often show enhanced cytotoxicity against several microbial strains. Specifically, this compound was investigated for its potential to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, demonstrating promising selectivity and in vitro activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving disruption of cellular signaling pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with target proteins involved in cell proliferation and survival.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes effectively.

- Target Binding : It interacts with specific receptors and enzymes, potentially modulating their activity, which can lead to altered cellular functions.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research has shown that modifications to the aromatic substituents significantly influence its biological activity. For instance, variations in the position and nature of substituents on the pyridine ring can enhance or diminish its cytotoxic effects against specific cancer types .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-(3-Trifluoromethylbenzoyl)pyridine | Moderate antimicrobial | Lacks methyl substitution |

| 3-Methyl-2-benzoylpyridine | Anticancer properties | Less lipophilic than trifluoromethyl variant |

| 2-(3-Trifluoromethylphenyl)pyridine | Variable activity | Different substitution pattern affects potency |

Case Studies

- Antimalarial Activity : A study highlighted that compounds similar to this compound showed IC50 values ranging from 0.936 to 32.85 µM against Plasmodium falciparum, indicating strong antiplasmodial activity linked to structural modifications .

- Cytotoxicity Against Cancer Cells : Another investigation into various pyridine derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting a potential therapeutic application in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.